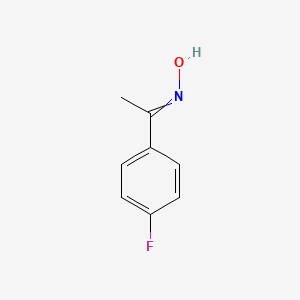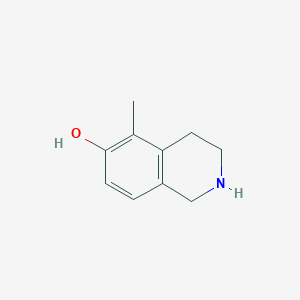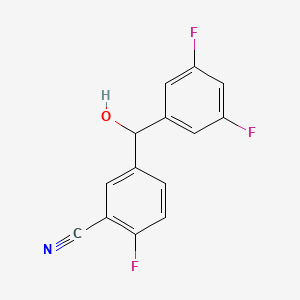
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile
Overview
Description
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with fluorine atoms and a hydroxy-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the 3,5-difluoro-phenyl intermediate: This can be achieved through the selective fluorination of a suitable aromatic precursor.
Hydroxy-methylation:
Nitrile formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy-methyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms and hydroxy-methyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways by altering the function of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Similar in structure but lacks the nitrile group.
2,3,4-Trichloro-6,7-difluoroquinolone: Contains multiple halogen atoms and a quinolone core.
Uniqueness
5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a hydroxy-methyl group allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C14H8F3NO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-[(3,5-difluorophenyl)-hydroxymethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-11-4-9(5-12(16)6-11)14(19)8-1-2-13(17)10(3-8)7-18/h1-6,14,19H |
InChI Key |
NANZQXOSXCEWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=CC(=C2)F)F)O)C#N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

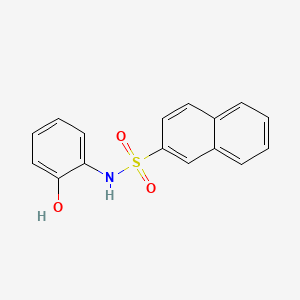
![Azepino[4,5-b]indole-5-carboxylic acid, 8-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B8780844.png)
![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)



![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
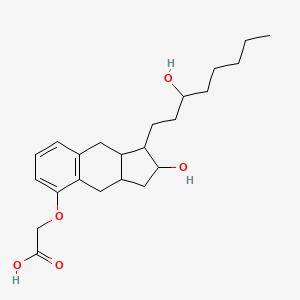
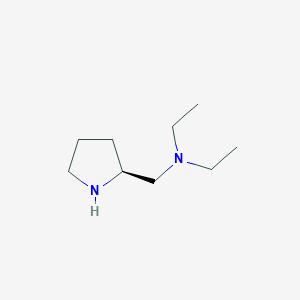
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
